molecular formula C9H21FO2Si B13438256 2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol

2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol

Cat. No.: B13438256
M. Wt: 208.35 g/mol
InChI Key: NMLPPVGOMFCEFZ-UHFFFAOYSA-N
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Description

2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol is an organosilicon compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a fluorinated propanol backbone. This compound is of interest due to its unique chemical properties and its utility in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol typically involves the protection of the hydroxyl group of 3-fluoropropan-1-ol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:

3-fluoropropan-1-ol+TBDMS-Cl+BaseThis compound\text{3-fluoropropan-1-ol} + \text{TBDMS-Cl} + \text{Base} \rightarrow \text{this compound} 3-fluoropropan-1-ol+TBDMS-Cl+Base→this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The fluorinated carbon can be reduced to form a non-fluorinated alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropanal or 2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropanone.

    Reduction: Formation of 2-((tert-Butyldimethylsilyl)oxy)-propan-1-ol.

    Substitution: Formation of various substituted propan-1-ol derivatives depending on the nucleophile used.

Scientific Research Applications

2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules where selective protection and deprotection of hydroxyl groups are required.

    Biology: Utilized in the synthesis of fluorinated analogs of biologically active compounds to study their mechanism of action and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals, especially those requiring fluorinated intermediates for enhanced bioavailability and metabolic stability.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol largely depends on its role as a protecting group in synthetic chemistry. The TBDMS group protects the hydroxyl functionality from unwanted reactions, allowing selective transformations at other sites in the molecule. The fluorine atom can influence the reactivity and stability of the compound through inductive and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((tert-Butyldimethylsilyl)oxy)ethanol
  • 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde
  • 2-((tert-Butyldimethylsilyl)oxy)propanoic acid

Uniqueness

2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol is unique due to the presence of both a fluorine atom and a TBDMS protecting group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.

Properties

Molecular Formula

C9H21FO2Si

Molecular Weight

208.35 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-3-fluoropropan-1-ol

InChI

InChI=1S/C9H21FO2Si/c1-9(2,3)13(4,5)12-8(6-10)7-11/h8,11H,6-7H2,1-5H3

InChI Key

NMLPPVGOMFCEFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CO)CF

Origin of Product

United States

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